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Compound of Interest

Compound Name: 2-(3-Nitrophenoxy)ethylamine

CAS No.: 26646-35-5

Cat. No.: B1600485

Get Quote

Compound Identity:

IUPAC Name: 2-(3-Nitrophenoxy)ethan-1-amine

CAS Number: 26646-35-5 (Free Base) | 19008-62-9 (HCl Salt)

Molecular Formula: C

H

N

O

Molecular Weight: 182.18 g/mol

Synthesis & Contextual Impurity Profile
Understanding the synthesis route is prerequisite to interpreting the spectra, as specific

impurities often appear in the aliphatic regions of NMR or as background noise in MS.
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Synthesis Workflow (Williamson Ether / Gabriel Route)
The most robust synthesis involves the nucleophilic attack of 3-nitrophenoxide on a protected

ethylamine precursor (like

-(2-bromoethyl)phthalimide) followed by deprotection, or direct alkylation with 2-
bromoethylamine (lower yield, higher dimerization risk).

3-Nitrophenol

Intermediate:
Phthalimide Ether

K2CO3, DMF, 80°C

Impurity:
Unreacted Phenol

Residual

N-(2-Bromoethyl)
phthalimide

Target:
2-(3-Nitrophenoxy)

ethylamine

Hydrazine (Deprotection) Impurity:
Dimer (Secondary Amine)

Over-alkylation

Click to download full resolution via product page

Figure 1: Synthesis pathway highlighting potential impurities that may affect spectroscopic

interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl

(Chloroform-d) for Free Base; DMSO-

for HCl salt. Reference: TMS (

0.00 ppm).

H NMR (400 MHz, CDCl )
The proton spectrum is characterized by a distinct 1,3-disubstituted aromatic pattern and two

triplets in the aliphatic region.[1]
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Logic

7.82 dt / s 1H Ar-H2

Deshielded.

Located between

NO

and OR groups.

Appears as a

triplet of doublets

(small coupling)

or broad singlet.

7.71 ddd 1H Ar-H4

Deshielded.

Ortho to NO

. Shows strong

ortho coupling (

Hz) and meta

coupling.

7.43 t / dd 1H Ar-H5

Neutral/Shielded.

Meta to both

substituents.

Appears as a

pseudo-triplet (

Hz).

7.21 ddd 1H Ar-H6

Shielded. Ortho

to the electron-

donating alkoxy

group.

4.08 t 2H -O-CH

-

Deshielded

Aliphatic.

Significant

downfield shift

due to direct

oxygen

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600485?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


attachment (

Hz).

3.12 t 2H
-CH

-N

Mid-field

Aliphatic.

Shielded relative

to the ether

protons (

Hz).

1.60 bs 2H -NH

Exchangeable.

Broad singlet.

Shift varies with

concentration

and water

content.

Disappears with

D

O shake.

C NMR (100 MHz, CDCl )
The carbon spectrum must show 8 distinct signals.
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Shift (

ppm)
Carbon Type Assignment Notes

159.2 Quaternary (C) C1 (Ar-O)

Most deshielded due

to direct oxygen

attachment.

149.1 Quaternary (C)
C3 (Ar-NO

)

Deshielded by nitro

group induction.

130.1 Methine (CH) C5 Meta position.

121.8 Methine (CH) C6 Ortho to alkoxy group.

116.0 Methine (CH) C4 Ortho to nitro group.

108.9 Methine (CH) C2
Isolated carbon

between substituents.

70.5
Methylene (CH

)

-O-CH

-
Ether carbon.

41.6
Methylene (CH

)

-CH

-N
Amine carbon.

Infrared Spectroscopy (FT-IR)
Method: Neat film (oil) or KBr pellet (if salt).

The IR spectrum serves as a rapid "fingerprint" verification. The simultaneous presence of

primary amine doublets and nitro stretches is diagnostic.
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Wavenumber (cm

)
Vibration Mode Functional Group Diagnostic Value

3380, 3310
Stretching

(Asym/Sym)
N-H (Primary Amine)

High. A doublet peak

confirms a primary

amine (-NH

). A single peak would

indicate a secondary

amine impurity.

3080 Stretching C-H (Aromatic)

Medium. Weak

shoulder above 3000

cm

.

2940, 2870 Stretching C-H (Aliphatic)
Medium. Methylene

groups.[2]

1530
Stretching

(Asymmetric)
N-O (Nitro)

Critical. Very strong

band characteristic of

aromatic nitro

compounds.

1350
Stretching

(Symmetric)
N-O (Nitro)

Critical. Paired with

the 1530 band.

1245 Stretching C-O (Aryl Ether)

High. Strong band

indicating the phenoxy

linkage.

1590, 1480 Ring Breathing C=C (Aromatic)
Standard aromatic

skeleton confirmation.

Mass Spectrometry (MS)
Method: EI (Electron Ionization, 70 eV) or ESI+ (Electrospray).

Fragmentation Logic (EI)
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For primary amines, the base peak is rarely the molecular ion. The molecule undergoes

characteristic

-cleavage.

Molecular Ion (M+):

182 (Weak intensity).

Base Peak:

30.

Mechanism:

-cleavage of the amine chain:

.

Diagnostic Fragment:

139.

Mechanism: Cleavage of the ether bond or McLafferty-like rearrangement yielding the 3-

nitrophenol cation/radical cation.

Molecular Ion (M+)
m/z 182

Base Peak
[CH2=NH2]+

m/z 30

Alpha-Cleavage (Dominant)

Nitrophenol Fragment
[C6H4(NO2)OH]+

m/z 139

H-Transfer/Ether Cleavage

Nitrophenoxy Fragment
[C6H4(NO2)O]+

m/z 138

Inductive Cleavage

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in Electron Ionization (EI) mass spectrometry.
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Quality Control & Troubleshooting
When analyzing this compound, several common issues may arise. Use this troubleshooting

matrix to validate your data.

Missing Amine Protons (NMR): If the broad singlet at 1.60 ppm is absent, the sample may be

wet (proton exchange with water) or the concentration is too low. Action: Run in dry DMSO-

or add D

O to confirm disappearance.

Extra Aliphatic Peaks: Signals at

3.8 and 3.2 often indicate the dimer impurity (secondary amine) formed during synthesis if
the amine excess was insufficient.

Physical State Discrepancy:

Free Base: Yellow/Orange Oil.

HCl Salt: Off-white/Yellow Solid (MP: ~150°C).

Note: Do not confuse the salt spectrum (D

O) with the free base (CDCl

); chemical shifts will change slightly due to pH effects on the amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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